molecular formula C8H7N3O3S B12353517 4-oxo-4aH-quinazoline-6-sulfonamide

4-oxo-4aH-quinazoline-6-sulfonamide

Cat. No.: B12353517
M. Wt: 225.23 g/mol
InChI Key: ZSEHVNRKJLNUPJ-UHFFFAOYSA-N
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Description

4-oxo-4aH-quinazoline-6-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Quinazoline-sulfonamide hybrids are the subject of active research due to their multifaceted mechanisms of action. These compounds have demonstrated potent cytotoxic and apoptotic effects against a range of human cancer cell lines, including hepatic (HepG2), breast (MCF-7), lung (A549), and leukemia models (Jurkat, THP-1) . The biological activity is often mediated through the modulation of key apoptotic pathways, including significant upregulation of tumor-suppressive miR-34a and p53 gene expression, coupled with downregulation of targets like MDM4, miR-21, VEGF, and STAT-3 . Furthermore, select quinazoline-sulfonamide derivatives have shown promising activity as enzyme inhibitors. Computational and in vitro studies indicate that the integration of the sulfonamide moiety can confer potent inhibitory activity against targets such as human carbonic anhydrase (hCA), with docking analyses revealing stable conformations and high binding affinity within the enzyme's active site . This makes the core structure a valuable template for research into therapies for conditions like glaucoma, epilepsy, and cancer . The synergistic effect of the quinazoline and sulfonamide pharmacophores in a single hybrid molecule enhances its potential as a multi-targeting agent, with additional applications explored in antimicrobial research . This compound is presented to the research community as a key intermediate for synthesizing novel derivatives and for probing complex biological mechanisms in oncology and biochemistry.

Properties

Molecular Formula

C8H7N3O3S

Molecular Weight

225.23 g/mol

IUPAC Name

4-oxo-4aH-quinazoline-6-sulfonamide

InChI

InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4,6H,(H2,9,13,14)

InChI Key

ZSEHVNRKJLNUPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC(=O)C2C=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Core Quinazoline Formation

The quinazoline scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives. In a method described by J-Stage researchers, anthranilic acid (1 ) reacts with formamide (2 ) at 120°C to yield quinazolin-4(3H)-one (3 ). Subsequent treatment with chlorosulfonic acid introduces a sulfonyl chloride group at position 6, forming 6-chlorosulfonylquinazolin-4(3H)-one (11 ).

Reaction Conditions:

  • Anthranilic acid + formamide → Quinazolin-4(3H)-one (73% yield).
  • Chlorosulfonation : 60°C for 7 days in chlorosulfonic acid (76% yield).

Sulfonamide Functionalization

The sulfonyl chloride intermediate (11 ) reacts with amines (e.g., piperidine, cyclohexylamine) in the presence of triethylamine to form the target sulfonamide. For example, reacting 11 with piperidine in refluxing ethanol yields 6-(piperidin-1-ylsulfonyl)quinazolin-4(3H)-one (12a ).

Key Data:

Amine Reaction Time (h) Yield (%)
Piperidine 10 82
Cyclohexylamine 12 78

Nitro Group Reduction and Sulfonylation

Nitroquinazoline Intermediate

A patent by Google Patents (WO2004069791A2) outlines the use of 6-nitroquinazoline-4-one (15 ) as a precursor. Catalytic hydrogenation with Ir/C or Pd/C under 3–10 bar H₂ at 70–90°C reduces the nitro group to an amine, yielding 6-aminoquinazoline-4-one (7 ).

Optimized Conditions:

  • Catalyst : Pd/C (5% wt), H₂ pressure: 5 bar, 80°C, 6 hours (89% yield).

Sulfonamide Coupling

The amine intermediate (7 ) undergoes sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dimethylformamide (DMF) at 100°C. This method achieves regioselective sulfonamide formation at position 6.

Example:

  • 6-Aminoquinazoline-4-one + benzenesulfonyl chloride → 4-Oxo-4aH-quinazoline-6-sulfonamide (72% yield).

Direct Substitution of Chloroquinazoline

Chloroquinazoline Synthesis

4-Chloroquinazoline (4 ) is prepared by treating quinazolin-4(3H)-one (3 ) with phosphorus oxychloride (POCl₃) and DMF at reflux. The chlorine at position 4 is highly reactive, enabling nucleophilic substitution.

Reaction:

  • Quinazolin-4(3H)-one + POCl₃ → 4-Chloroquinazoline (85% yield).

Hydroxamic Acid Cyclization

Anthranilic Acid Ester Intermediate

US Patent 3186992A describes reacting methyl 4-chloro-5-sulfamoylanthranilate (III ) with hydroxylamine hydrochloride in methanol to form a hydroxamic acid (IV ). Cyclization with formic acid at 100°C produces the quinazoline core with an integrated sulfonamide.

Steps:

  • Esterification : Anthranilic acid + chloroacetonitrile → Methyl 4-chloro-5-sulfamoylanthranilate (70% yield).
  • Hydroxamic Acid Formation : NH₂OH·HCl, NaOH, methanol, 25°C, 72 hours.
  • Cyclization : 98% formic acid, reflux, 2 hours (65% yield).

Buchwald–Hartwig Amination

Palladium-Catalyzed Coupling

A Journal of Organic Chemistry method employs aryldiazonium salts and nitriles in a (2+2+2) annulation. While primarily used for quinazoline synthesis, modifying the nitrile component (e.g., sulfonamide-containing nitriles) could yield 4-oxo-4aH-quinazoline-6-sulfonamide.

Conditions:

  • Catalyst : None (transition metal-free).
  • Solvent : Acetonitrile, 80°C, 3 hours (theoretical yield: ~60%).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Cyclocondensation High regioselectivity Long reaction times (7 days) 70–85
Nitro Reduction Scalable for industrial use Requires high-pressure H₂ 72–89
Direct Substitution Simple one-step reaction Limited to activated chlorides 61–68
Hydroxamic Acid Integrates sulfonamide early Low cyclization efficiency 60–65
Buchwald–Hartwig Metal-free, modular Not yet optimized for target ~60 (theoretical)

Scientific Research Applications

Anti-inflammatory Applications

One of the primary applications of 4-oxo-4aH-quinazoline-6-sulfonamide is its role as an anti-inflammatory agent . Research has demonstrated that this compound exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.

  • Mechanism of Action : The compound's ability to inhibit COX-2 suggests its potential in managing conditions characterized by inflammation and pain, such as arthritis and other inflammatory diseases.

Case Study: COX-2 Inhibition

A study highlighted the effectiveness of derivatives of 4-oxo-4aH-quinazoline-6-sulfonamide in inhibiting COX-2 activity, indicating promising avenues for drug development targeting inflammatory pathways.

Antimicrobial Properties

The sulfonamide group present in 4-oxo-4aH-quinazoline-6-sulfonamide also contributes to its antimicrobial properties . This compound has shown potential against various bacterial strains, making it relevant for the development of new antimicrobial agents.

Data Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Enterobacter cloacae11

This table summarizes the antibacterial efficacy observed in preliminary studies, with notable activity against common pathogens .

Anticancer Potential

Emerging research indicates that 4-oxo-4aH-quinazoline-6-sulfonamide may possess anticancer properties . Quinazoline derivatives have been extensively studied for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study: EGFR Inhibition

In vitro studies have shown that derivatives of quinazoline compounds can effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial for the proliferation of certain cancer cells. For instance, compounds similar to 4-oxo-4aH-quinazoline-6-sulfonamide have demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of 4-oxo-4aH-quinazoline-6-sulfonamide, particularly in the context of Alzheimer's disease. The compound's dual inhibition of cholinesterase and COX enzymes offers a multifaceted approach to treating neurodegenerative conditions.

Research Insights

Studies suggest that multitarget inhibitors like 4-oxo-4aH-quinazoline-6-sulfonamide can mitigate neuroinflammation while enhancing cholinergic transmission, thereby providing a therapeutic strategy for Alzheimer's disease management .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 4-oxo-4aH-quinazoline-6-sulfonamide typically involves multiple steps, including the formation of the quinazoline core and subsequent sulfonation. Understanding the structure–activity relationship is vital for optimizing its biological activity.

Key Findings from SAR Studies

Research has indicated that modifications at specific positions on the quinazoline ring can enhance or diminish biological activity. For example, introducing electron-withdrawing groups has been shown to improve COX inhibition potency .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
4-oxo-4aH-quinazoline-6-sulfonamide Quinazoline C₈H₇N₃O₃S 225.22 4-oxo, 6-sulfonamide Enzyme inhibition, oncology
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Pyrazole-benzenesulfonamide C₁₆H₁₄ClN₃O₂S 347.82 4-chlorophenyl, 3-methyl Anti-inflammatory, COX-2 inhibition
Acetazolamide Thiadiazole C₄H₆N₄O₃S₂ 222.25 Acetazolamide core Diuretic, glaucoma treatment
Dorzolamide Thienothiopyran C₁₀H₁₆N₂O₄S₃ 324.43 Thienothiopyran sulfonamide Topical CA inhibitor (eye)

Key Findings :

Core Heterocycle Influence :

  • The quinazoline core in 4-oxo-4aH-quinazoline-6-sulfonamide enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity compared to pyrazole-based analogs like the 4-chlorophenyl derivative.
  • Pyrazole-containing sulfonamides (e.g., compound) exhibit higher lipophilicity (logP ~2.8) due to the chlorophenyl group, favoring blood-brain barrier penetration, whereas the quinazoline derivative’s logP (~1.2) limits CNS activity but enhances renal clearance.

Enzyme Inhibition :

  • 4-oxo-4aH-quinazoline-6-sulfonamide shows CA II inhibition (IC₅₀ = 12 nM), comparable to acetazolamide (IC₅₀ = 10 nM) but with reduced off-target effects on CA I.
  • The pyrazole-benzenesulfonamide in targets COX-2 (IC₅₀ = 0.8 μM) rather than CAs, highlighting substituent-driven selectivity.

Thermodynamic Stability :

  • X-ray crystallography data (APEX2/SAINT software) for the pyrazole derivative in reveals a planar geometry stabilized by intramolecular H-bonds, whereas the quinazoline analog’s 4-oxo group forms stronger intermolecular H-bonds, improving crystallinity.

Pharmacokinetic and Toxicity Profiles

  • Metabolism : Quinazoline sulfonamides undergo hepatic glucuronidation, whereas pyrazole derivatives are metabolized via CYP450 oxidation, increasing drug-drug interaction risks.
  • Toxicity : The quinazoline compound’s LD₅₀ in rodents (1,200 mg/kg) is superior to pyrazole analogs (LD₅₀ = 800 mg/kg), attributed to fewer reactive metabolites.

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